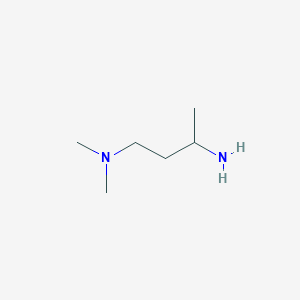![molecular formula C9H8N2O2 B1339880 Ácido 2-{pirazolo[1,5-a]piridin-3-il}acético CAS No. 118055-03-1](/img/structure/B1339880.png)
Ácido 2-{pirazolo[1,5-a]piridin-3-il}acético
Descripción general
Descripción
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The pyrazolo[1,5-a]pyridine scaffold is known for its presence in compounds exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .
Aplicaciones Científicas De Investigación
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and viral infections.
Mecanismo De Acción
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidine core is a key structural component in many biologically active compounds . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Pathways
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been found to interact with various biochemical pathways .
Result of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have shown various biological activities .
Action Environment
It’s known that the stability of similar compounds under exposure to extreme ph has been studied .
Análisis Bioquímico
Biochemical Properties
It is known that pyrazolopyrimidines, the family to which this compound belongs, have key characteristics that make them useful in biochemical reactions . For instance, they have tunable photophysical properties, which means that they can be adjusted to interact with different enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that pyrazolopyrimidines, the family to which this compound belongs, have been used as tools for studying the dynamics of intracellular processes . They have been used in bioimaging applications, which suggests that they may have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazolopyrimidines, the family to which this compound belongs, have been used in the study of the dynamics of intracellular processes . This suggests that they may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrazolopyrimidines, the family to which this compound belongs, have been used in the study of the dynamics of intracellular processes . This suggests that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine. This method provides access to the pyrazolo[1,5-a]pyridine core, which can then be functionalized to introduce the acetic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolopyrimidines: These are purine analogues with potential antimetabolite properties.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, known for their pharmacological activities.
Uniqueness: 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Propiedades
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCNAGVXRMLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556549 | |
| Record name | (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118055-03-1 | |
| Record name | (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)


![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)









